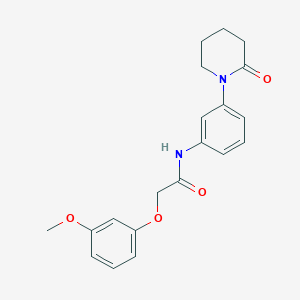

2-(3-methoxyphenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methoxyphenoxy)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as MPOA and is a member of the piperidine family of compounds. MPOA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学的研究の応用

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, utilizing the Leuckart synthetic pathway. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), as well as for anti-inflammatory and analgesic activities. These studies found that compounds with halogens on the aromatic ring favored anticancer and anti-inflammatory activities, with specific compounds exhibiting significant therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Selective β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment

A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their activity against human β3-adrenergic receptors (AR), with potential applications in treating obesity and non-insulin dependent (type 2) diabetes. Among these, certain compounds showed potent agonistic activity against the β3-AR with functional selectivity over β1- and β2-ARs, indicating their potential as therapeutic agents for metabolic disorders (Maruyama et al., 2012).

Chemoselective Acetylation in Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been explored as a method for synthesizing intermediates for antimalarial drugs. This research optimizes the process and explores the mechanism and kinetics, highlighting the compound's role in the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).

Green Synthesis of Azo Disperse Dyes Intermediate

N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, has been synthesized using a novel Pd/C catalyst with high activity, selectivity, and stability, showcasing an environmentally friendly approach to synthesizing key industrial chemicals (Zhang, 2008).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these interactions can include changes in cellular metabolism, gene expression, and cell proliferation .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have effects such as modulation of enzyme activity, alteration of signal transduction pathways, and regulation of gene expression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .

特性

IUPAC Name |

2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-8-5-9-18(13-17)26-14-19(23)21-15-6-4-7-16(12-15)22-11-3-2-10-20(22)24/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWCDIBDWKJHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)

![1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2779195.png)

![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)

![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)

![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2779213.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2779214.png)

![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)